Cas no 2172010-17-0 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid
- 2172010-17-0
- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid
- EN300-1493960
-
- Inchi: 1S/C27H30N2O5/c30-25(31)12-17-14-29(15-17)26(32)18-6-5-7-19(13-18)28-27(33)34-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-4,8-11,17-19,24H,5-7,12-16H2,(H,28,33)(H,30,31)
- InChI Key: QGYZNURQGNUHBV-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 744
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 3.3
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1493960-0.5g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1493960-10000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1493960-50mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1493960-10.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1493960-1.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1493960-250mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1493960-1000mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1493960-2500mg |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1493960-5.0g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1493960-0.1g |
2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexanecarbonyl]azetidin-3-yl}acetic acid |
2172010-17-0 | 0.1g |
$2963.0 | 2023-06-05 |
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid
Introduction to 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid (CAS No. 2172010-17-0)
2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid, identified by its CAS number 2172010-17-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structure, which integrates multiple functional groups designed to modulate biological pathways. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an azetidinyl ring system suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting specific enzymatic or receptor interactions.
The fluoren-9-ylmethyl moiety is a well-known pharmacophore in medicinal chemistry, recognized for its ability to enhance the solubility and metabolic stability of drug candidates. This feature, combined with the cyclohexanecarbonyl group, contributes to the overall rigidity and lipophilicity of the molecule, which are critical factors in determining its binding affinity and pharmacokinetic properties. The azetidinyl ring, on the other hand, is often employed in the design of peptidomimetics, offering a scaffold that can mimic the conformational flexibility of natural peptides while maintaining enhanced chemical stability.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target protein-protein interactions (PPIs). The unique structural features of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid make it a promising candidate for this endeavor. Specifically, the combination of the fluoren-9-ylmethyl and azetidinyl components provides a platform for selective binding to PPIs, which are notoriously challenging to inhibit due to their lack of well-defined active sites. Preclinical studies have demonstrated that such molecules can disrupt aberrant signaling pathways involved in diseases such as cancer and inflammation.
The cyclic amide functionality within the molecule also plays a crucial role in modulating biological activity. Cyclic amides are frequently incorporated into drug candidates due to their ability to enhance binding affinity through favorable hydrogen bonding interactions. In this context, the cyclohexanecarbonyl group serves as a key hydrogen bond acceptor, while the amine moiety derived from the azetidinyl ring can act as a hydrogen bond donor. This dual functionality allows for optimal interaction with target proteins, thereby increasing the compound's efficacy.
Advances in computational chemistry have further facilitated the optimization of such molecules. Molecular docking studies have been instrumental in predicting the binding modes of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-yl}acetic acid to various PPIs. These studies have revealed that the compound can effectively compete with natural substrates by occupying specific binding pockets within the target proteins. Additionally, quantum mechanical calculations have been employed to elucidate the electronic properties of key functional groups, providing insights into their role in modulating biological activity.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including protection-deprotection strategies to ensure regioselectivity. The introduction of the fluoren-9-ylmethyl ester group requires careful consideration to prevent unwanted side reactions, while subsequent cleavage steps must be performed under mild conditions to preserve sensitive functionalities. Recent methodologies have leveraged transition-metal-catalyzed reactions to streamline these synthetic steps, improving both yield and scalability.
In clinical settings, compounds with similar structural motifs have shown promise in treating various diseases. For instance, analogs featuring an azetidinyl ring have been investigated for their potential antiviral and anti-inflammatory properties. The presence of a fluoren-based moiety further enhances their therapeutic profile by improving pharmacokinetic parameters such as bioavailability and tissue distribution. Preclinical trials have demonstrated that derivatives of this class exhibit potent activity against disease-causing pathogens while maintaining low toxicity profiles.
The future development of this compound will likely involve further optimization through structure-based drug design (SBDD) approaches. By leveraging high-resolution structural data from target proteins, medicinal chemists can fine-tune key interactions to maximize efficacy and minimize off-target effects. Additionally, advances in biocatalysis may enable more sustainable synthetic routes, reducing reliance on hazardous reagents and improving environmental compatibility.
From a broader perspective, compounds like 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonylazetidin-3-y lacetic acid (CAS No. 2172010-17) exemplify the growing intersection between organic chemistry and computational biology. As our understanding of complex biological systems continues to expand, so too does our capacity to design molecules that interact with them in precise ways. This synergy between synthetic innovation and biological insight promises to accelerate the discovery and development of next-generation therapeutics.
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